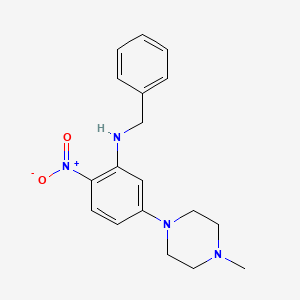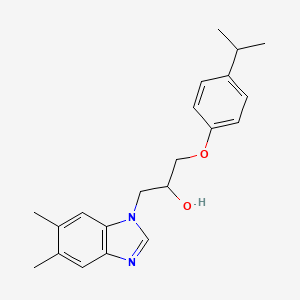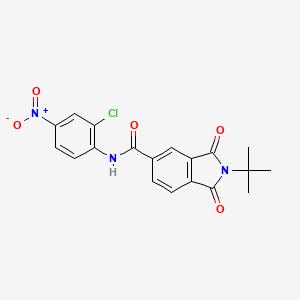
2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide involves the inhibition of specific enzymes and proteins involved in various cellular processes. For example, in cancer cells, this compound targets the protein Hsp90, which is involved in the folding and stabilization of various oncogenic proteins. By inhibiting Hsp90, this compound disrupts the function of these oncogenic proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular processes and proteins targeted by this compound. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and reduce tumor growth. In neuroscience, it has been shown to modulate the activity of specific neurotransmitters, potentially leading to the development of novel treatments for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments include its high potency and specificity for certain cellular processes and proteins, allowing for precise modulation of these processes. However, the limitations of this compound include its potential toxicity and limited solubility, which can affect its efficacy and suitability for certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide. One direction is the further optimization of this compound for improved efficacy and reduced toxicity. Another direction is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, the potential applications of this compound in other fields such as agriculture and environmental science should be explored.
Méthodes De Synthèse
The synthesis of 2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of tert-butyl isocyanate with 2-chloro-4-nitroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phthalic anhydride in the presence of a catalyst such as zinc acetate to yield the final product.
Applications De Recherche Scientifique
2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In neuroscience, it has been shown to modulate the activity of certain neurotransmitters, potentially leading to the development of novel treatments for neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Propriétés
IUPAC Name |
2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5/c1-19(2,3)22-17(25)12-6-4-10(8-13(12)18(22)26)16(24)21-15-7-5-11(23(27)28)9-14(15)20/h4-9H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNERBQNFLYWXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
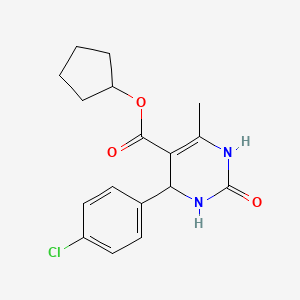
![3,3'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(6-chlorobenzoic acid)](/img/structure/B5082387.png)
![2-[(1-naphthylmethyl)thio]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B5082392.png)

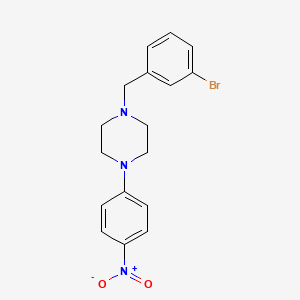
![dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B5082412.png)
![1-(2-butyl-1H-imidazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5082417.png)
![N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5082419.png)
![1-[5-(4-ethylphenoxy)pentyl]piperidine](/img/structure/B5082426.png)
![N-(3'-chloro-3-biphenylyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5082435.png)
![N-benzyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5082451.png)
![[4-({4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]methanol](/img/structure/B5082453.png)
